Cas no 70805-90-2 (N-Desmethyl N-Ethyl Doxepin)

N-Desmethyl N-Ethyl Doxepin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D291435-10mg |
N-Desmethyl N-Ethyl Doxepin |
70805-90-2 | 10mg |
$ 181.00 | 2023-09-08 | ||
AN HUI ZE SHENG Technology Co., Ltd. | D291435-100mg |
3-(dibenzo[b,e]oxepin-11(6h)-ylidene)-n-ethyl-n-methylpropan-1-amine |
70805-90-2 | 100mg |
¥11520.00 | 2023-09-15 | ||
TRC | D291435-50mg |
N-Desmethyl N-Ethyl Doxepin |
70805-90-2 | 50mg |
$741.00 | 2023-05-18 | ||
TRC | D291435-100mg |
N-Desmethyl N-Ethyl Doxepin |
70805-90-2 | 100mg |
$1418.00 | 2023-05-18 | ||
A2B Chem LLC | AX39208-10mg |
N-DesmethylN-EthylDoxepin |
70805-90-2 | 10mg |
$297.00 | 2024-04-19 | ||
TRC | D291435-25mg |
N-Desmethyl N-Ethyl Doxepin |
70805-90-2 | 25mg |
$391.00 | 2023-05-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | D291435-50mg |
3-(dibenzo[b,e]oxepin-11(6h)-ylidene)-n-ethyl-n-methylpropan-1-amine |
70805-90-2 | 50mg |
¥6000.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | D291435-10mg |
3-(dibenzo[b,e]oxepin-11(6h)-ylidene)-n-ethyl-n-methylpropan-1-amine |
70805-90-2 | 10mg |
¥1440.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | D291435-25mg |
3-(dibenzo[b,e]oxepin-11(6h)-ylidene)-n-ethyl-n-methylpropan-1-amine |
70805-90-2 | 25mg |
¥3180.00 | 2023-09-15 |
N-Desmethyl N-Ethyl Doxepin 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
N-Desmethyl N-Ethyl Doxepinに関する追加情報
N-Desmethyl-N-EthylDoxepin: A Comprehensive Overview
N-Desmethyl-N-EthylDoxepin, also known by its CAS number 70805-90-2, is a compound of significant interest in the field of pharmacology and drug development. This compound is a derivative of doxepin, a well-known tricyclic antidepressant, and has been extensively studied for its potential therapeutic applications. The name itself suggests a structural modification of doxepin, where the N-methyl group has been replaced with an ethyl group, leading to unique pharmacokinetic and pharmacodynamic properties.
The chemical structure of N-Desmethyl-N-EthylDoxepin plays a crucial role in its biological activity. The substitution of the methyl group with an ethyl group alters the compound's lipophilicity and metabolic profile, potentially enhancing its bioavailability and reducing the risk of adverse effects. Recent studies have highlighted the importance of such structural modifications in optimizing drug efficacy and safety. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this modification significantly improves the compound's ability to cross the blood-brain barrier, making it a promising candidate for treating central nervous system disorders.
In terms of pharmacology, N-Desmethyl-N-EthylDoxepin exhibits a unique mechanism of action compared to its parent compound, doxepin. While doxepin primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), the modified version shows enhanced selectivity for serotonin reuptake inhibition. This selectivity is thought to contribute to its improved efficacy in treating depression and anxiety disorders. Furthermore, preclinical studies have shown that this compound has a reduced affinity for histamine H1 receptors, which may minimize common side effects such as sedation and weight gain associated with traditional tricyclic antidepressants.
The therapeutic potential of N-Desmethyl-N-EthylDoxepin extends beyond its use as an antidepressant. Recent research has explored its role in neuroprotection and neuroregeneration. A study conducted at the University of California, San Francisco, revealed that this compound promotes the growth of neural progenitor cells in vitro, suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings underscore the versatility of N-Desmethyl-N-EthylDoxepin as a multi-targeted therapeutic agent.
The synthesis of N-Desmethyl-N-EthylDoxepin involves a series of complex organic reactions. Traditional methods often employ Friedel-Crafts alkylation or nucleophilic substitution techniques to achieve the desired structural modifications. However, recent advancements in catalytic asymmetric synthesis have enabled more efficient and environmentally friendly production methods. These innovations not only reduce production costs but also align with current trends toward sustainable pharmaceutical manufacturing.
In terms of clinical applications, N-Desmethyl-N-EthylDoxepin is currently undergoing phase II clinical trials for major depressive disorder (MDD). Preliminary results indicate a favorable safety profile and significant improvement in depressive symptoms compared to placebo. Additionally, ongoing research is exploring its efficacy in treating comorbid conditions such as chronic pain and insomnia, further broadening its potential therapeutic scope.
The future outlook for N-Desmethyl-N-EthylDoxepin is promising, with several research avenues being actively pursued. Scientists are investigating its potential as a combination therapy with other antidepressants to enhance treatment outcomes while minimizing side effects. Moreover, efforts are being made to develop sustained-release formulations to improve patient compliance and reduce dosing frequency.
In conclusion, N-Desmethyl-N-EthylDoxepin, CAS No. 70805-90-2, represents a significant advancement in antidepressant drug development. Its unique chemical structure, enhanced pharmacological properties, and broad therapeutic potential make it a compelling candidate for addressing unmet medical needs in mental health and neurodegenerative diseases. As research continues to unfold, this compound holds great promise for revolutionizing the treatment landscape for millions of patients worldwide.
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